molecular formula C₅¹³CH₁₁DO₆ B1146264 Dextrose-1-d1 CAS No. 201136-45-0

Dextrose-1-d1

Cat. No.: B1146264
CAS No.: 201136-45-0
M. Wt: 182.15
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dextrose-1-d1 is synthesized by the selective deuteration of glucose. The process involves the exchange of the hydrogen atom at the first carbon position with deuterium. This can be achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves the use of deuterated water (D2O) as a source of deuterium. The glucose is dissolved in D2O, and the reaction is catalyzed by a suitable catalyst, such as platinum or palladium, under high pressure and temperature. The product is then purified through crystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Dextrose-1-d1 undergoes various chemical reactions similar to those of regular glucose, including oxidation, reduction, and substitution reactions. The presence of deuterium can influence the reaction kinetics and mechanisms, making it a valuable tool for studying reaction pathways .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield deuterated gluconic acid, while reduction can produce deuterated sorbitol .

Scientific Research Applications

Dextrose-1-d1 is widely used in various fields of scientific research:

Mechanism of Action

Dextrose-1-d1 exerts its effects by participating in metabolic pathways similar to regular glucose. The deuterium atom at the first carbon position allows researchers to track its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dextrose-1-d1 is unique due to its selective deuteration at the first carbon position. This specific labeling allows for precise tracking and analysis of glucose metabolism, making it a valuable tool in research applications where detailed metabolic information is required .

Properties

IUPAC Name

(3R,4S,5S,6R)-2-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-QVTRYHEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10484453
Record name Dextrose-1-d1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106032-61-5
Record name Dextrose-1-d1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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